molecular formula C7H10O2 B057470 Methyl hexa-4,5-dienoate CAS No. 114971-88-9

Methyl hexa-4,5-dienoate

Cat. No. B057470
M. Wt: 126.15 g/mol
InChI Key: CUEIYTRWDOPVOE-UHFFFAOYSA-N
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Description

“Methyl hexa-4,5-dienoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H10O2 and a molecular weight of 126.15 .


Synthesis Analysis

The synthesis of “Methyl hexa-4,5-dienoate” involves a sequential Diels Alder reaction/rearrangement sequence . This sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants . The outcome of the rearrangement depended on the substitution pattern of the dienes .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 8 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving “Methyl hexa-4,5-dienoate” include a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depended on the substitution pattern of the dienes .


Physical And Chemical Properties Analysis

“Methyl hexa-4,5-dienoate” has a predicted boiling point of 135.1±10.0 °C and a predicted density of 0.892±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Anthraquinones and Related Compounds : Hexa-2,5-dienoates, which can undergo isomerization, are used in the synthesis of anthraquinones and tetrahydroanthraquinones through [4+2] anionic annulation and intramolecular carbonyl-ene reaction. This method has led to new synthesis pathways for these compounds (Basak & Mal, 2017).

  • Metabolism Studies : Methyl hexadeca-7,10-dienoate, a related compound, has been synthesized and studied for its role as a biosynthetic precursor in rats with fat-deficient diets, contributing to understanding of lipid metabolism (Sprecher, 2006).

  • Catalysis and Hydrogenation Research : Studies on iron carbonyl complexes in the hydrogenation of olefins like methyl sorbate (methyl hexa-2,4-dienoate) have provided insights into the mechanisms of hydrogenation and ligand-exchange reactions, which are fundamental in organometallic chemistry (Cais & Maoz, 1971).

  • Fullerene Chemistry : Reactions involving methyl hexa-2,4-dienoate and fullerenes have been explored, contributing to the field of fullerene chemistry and the development of novel fullerene-based materials (Liou, Hsiao, & Cheng, 1998).

  • Stereochemistry and Asymmetric Synthesis : The catalytic hydrogenation of methyl hexa-2,3-dienoate and its ester has been investigated to understand the conversion of molecular dissymmetry into centrodissymmetry, providing valuable insights into the field of stereochemistry and asymmetric synthesis (Crombie, Jenkins, & Roblin, 1975).

  • Renewable Chemistry : The cross metathesis of methyl sorbate with renewable compounds like estragole has been investigated, highlighting the potential of using renewable resources in chemical synthesis (Ferreira et al., 2021).

  • Drug Synthesis : Methyl α-L-daunosaminide hydrochloride, a compound used in pharmaceuticals, was synthesized from methyl hexa-2,4-dienoate, demonstrating the compound's application in drug development (Davies & Smyth, 1996).

properties

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEIYTRWDOPVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628493
Record name Methyl hexa-4,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hexa-4,5-dienoate

CAS RN

114971-88-9
Record name Methyl hexa-4,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DN Tran, N Cramer - Angewandte Chemie, 2010 - Wiley Online Library
The transition-metal-catalyzed direct functionalization of Caryl–H bonds is a rapidly growing field in organic chemistry that enables efficient access to a broad variety of building blocks.[1…
Number of citations: 204 onlinelibrary.wiley.com
MJ Dunn, RFW Jackson, J Pietruszka… - The Journal of Organic …, 1995 - ACS Publications
Synthesis of Enantiomerically Pure Unsaturated .alpha.-Amino Acids Using Serine-Derived Zinc/Copper Reagents Page 1 2210 J. Org. Chem. 1995, 60, 2210-2215 Synthesis of …
Number of citations: 135 pubs.acs.org

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